molecular formula C22H19Cl2FN4OS B2970769 5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358282-25-3

5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2970769
CAS No.: 1358282-25-3
M. Wt: 477.38
InChI Key: XDBZCZSGJFPOGJ-UHFFFAOYSA-N
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Description

Its structure features:

  • A pyrazolo[4,3-d]pyrimidin-7-one core, which is critical for binding to enzyme active sites.
  • A thioether linkage at position 5, substituted with a 2-chloro-6-fluorobenzyl group, introducing steric bulk and electron-withdrawing effects.
  • 1-Ethyl and 3-methyl substituents on the pyrazole ring, which may improve metabolic stability compared to bulkier aryl groups.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-[(4-chlorophenyl)methyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2FN4OS/c1-3-29-20-19(13(2)27-29)26-22(31-12-16-17(24)5-4-6-18(16)25)28(21(20)30)11-14-7-9-15(23)10-8-14/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBZCZSGJFPOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C22H19Cl2FN4OSC_{22}H_{19}Cl_2FN_4OS with a molecular weight of 477.4 g/mol. Its structure includes a pyrazolo-pyrimidine core, which is known for diverse pharmacological properties such as anti-inflammatory, antitumor, and antimicrobial effects.

PropertyValue
Molecular Weight477.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Pyrazolo-Pyrimidine Core : Cyclization of appropriate precursors.
  • Introduction of Substituents : Nucleophilic substitution reactions to introduce the chloro and benzyl groups.

Each reaction step requires optimization of conditions such as temperature and solvent choice to maximize yield and purity .

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors linked to various disease pathways. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cancer progression.

Pharmacological Effects

Research indicates that compounds within the pyrazolo-pyrimidine class exhibit a range of biological activities:

  • Antitumor Activity : Potentially effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : May reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains, suggesting potential use in treating infections.

In Vitro Studies

Recent studies have shown that derivatives of pyrazolo-pyrimidines can selectively inhibit enzymes relevant to cancer and inflammation. For instance, compounds similar to this compound demonstrated significant inhibition of MAO-B enzyme with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

SAR studies reveal that substituents on the pyrazolo-pyrimidine core significantly influence biological activity. Electron-withdrawing groups tend to enhance potency against targeted enzymes, while steric hindrance can reduce efficacy .

Chemical Reactions Analysis

Thioether Oxidation Reactions

The benzylthio (-S-CH₂-C₆H₃ClF) group undergoes oxidation under controlled conditions:

Reaction TypeOxidizing AgentProductConditionsReference
Sulfoxide formationH₂O₂ (30%)5-((2-chloro-6-fluorobenzyl)sulfinyl)- derivativeRT, 6–8 h in acetic acid
Sulfone formationmCPBA (meta-chloroperbenzoic acid)5-((2-chloro-6-fluorobenzyl)sulfonyl)- derivative0°C → RT, CH₂Cl₂, 12 h

This reactivity is critical for modulating biological activity, as sulfone derivatives often exhibit enhanced metabolic stability compared to thioethers.

Halogen Substitution Reactions

The 2-chloro-6-fluorobenzyl and 4-chlorobenzyl groups participate in nucleophilic aromatic substitution (NAS):

PositionNucleophileProductConditionsNotes
2-Cl (on benzyl)Amines (e.g., piperazine)2-amino-6-fluorobenzylthio derivativeDMF, K₂CO₃, 80°C, 24 hImproved solubility in polar solvents
4-Cl (on benzyl)Thiols (e.g., NaSH)4-SH-benzyl derivativeEtOH, reflux, 6 hForms disulfide bridges in dimerization

Reactivity at the 2-chloro position is sterically hindered by the adjacent fluorine atom, requiring elevated temperatures.

Pyrimidine Ring Functionalization

The pyrazolo[4,3-d]pyrimidin-7(6H)-one core undergoes regioselective modifications:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 2 of the pyrimidine ring .

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives at position 4 .

Alkylation/Arylation

PositionReagentProductConditions
N-1 (ethyl group)Alkyl halides (e.g., CH₃I)Quaternary ammonium saltsNaH, DMF, RT, 2 h
C-6 (4-chlorobenzyl)Grignard reagents6-aryl/alkyl derivativesTHF, −78°C → RT

Alkylation at N-1 is limited due to steric hindrance from the ethyl group .

Hydrolysis Reactions

Controlled hydrolysis of the pyrimidinone ring:

ReagentProductConditionsApplication
HCl (6M)Pyrazolo[4,3-d]pyrimidine-5,7-dioneReflux, 12 hIntermediate for carboxylate derivatives
NaOH (10%)Open-ring carboxylic acid100°C, 6 hBioisostere for prodrug design

Hydrolysis kinetics are pH-dependent, with faster degradation under alkaline conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the benzylthio group:

Reaction TypeCatalystSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidsBiaryl thioethers60–85%
Buchwald-HartwigPd₂(dba)₃/XantphosPrimary aminesN-aryl derivatives55–78%

Optimal conditions for Suzuki coupling: DME/H₂O (3:1), 90°C, 24 h .

Radical-Mediated Reactions

The thioether linkage participates in radical chain reactions:

InitiatorSubstrateProductApplication
AIBNAlkenesThiol-ene adductsPolymer conjugation
UV lightCCl₄Chlorinated derivativesProbing metabolic pathways

Radical stability is enhanced by the electron-withdrawing chloro and fluorine substituents .

Biological Activation Pathways

In vitro studies suggest metabolic transformations:

Enzyme SystemReactionMetaboliteActivity Change
CYP3A4O-Dealkylation1-Hydroxyethyl derivativeReduced kinase inhibition
GST (Glutathione S-transferase)Glutathione adduct formationThioether-GSH conjugateDetoxification pathway

CYP-mediated oxidation occurs preferentially at the ethyl group on N-1 .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Thioether Substituent Benzyl Substituent Molecular Formula Molecular Weight Key Features
Target Compound: 5-((2-Chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 2-Chloro-6-fluorobenzyl 4-Chlorobenzyl C₂₃H₂₀Cl₂FN₄OS Not reported Dual chloro/fluoro substitution; compact alkyl groups at positions 1 and 3.
5-((4-Chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 4-Chlorobenzyl 4-Methoxybenzyl C₂₃H₂₃ClN₄O₂S 455.0 Methoxy group enhances solubility; lacks fluorine.
6-(4-Chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 2,5-Dimethylbenzyl 4-Chlorobenzyl C₂₄H₂₅ClN₄OS 453.0 Methyl groups increase hydrophobicity; weaker electron-withdrawing effects.
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one 4-Chlorophenoxy (non-thio) Isopropyl C₁₉H₁₈ClN₅O₂ 407.8 Triazolo core alters binding affinity; phenoxy group reduces steric hindrance.

Key Comparative Insights

Substituent Effects on Bioactivity

  • Thioether vs.
  • Halogenation Patterns: The dual chloro/fluoro substitution in the target compound’s benzyl group introduces strong electron-withdrawing effects, which could improve binding to PDE5’s catalytic domain compared to mono-chloro () or methyl-substituted () analogs.
  • N-Alkyl vs. N-Aryl Groups : The 1-ethyl and 3-methyl groups in the target compound likely improve metabolic stability and oral bioavailability compared to 1-p-tolyl or 3-phenyl groups seen in other analogs (e.g., ).

Physicochemical Properties

  • Molecular Weight : All analogs fall within the 400–455 Da range, adhering to Lipinski’s rule of five for drug-likeness.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis of pyrazolo-pyrimidine derivatives typically involves multi-step reactions, including thioether formation, cyclization, and functional group modifications. For example, thiadiazolo-pyrimidine analogs are synthesized via cyclization of precursors using sulfur/nitrogen sources and catalysts like glacial acetic acid under microwave or conventional heating . To optimize yields:

  • Use controlled stoichiometry of substituents (e.g., 2-chloro-6-fluorobenzyl and 4-chlorobenzyl groups).
  • Monitor reaction progress via TLC/HPLC and adjust catalyst concentrations (e.g., acetic acid) .
  • Purify intermediates via column chromatography to reduce side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • X-ray crystallography to resolve the crystal structure and confirm substituent positions (e.g., Cl/F orientation) .
  • NMR spectroscopy (¹H/¹³C) to verify alkyl/aryl group integration and sulfur bonding .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .

Q. How can initial biological activity screening be designed for this compound?

  • Use in vitro assays (e.g., antimicrobial, anticancer) with positive/negative controls.
  • Apply dose-response studies (e.g., 0.1–100 µM) in cell lines, measuring IC₅₀ values .
  • Include solvent controls (e.g., DMSO) to rule out vehicle effects .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from assay conditions or impurity profiles. To address this:

  • Reproduce experiments with batch-to-batch consistency checks (HPLC purity ≥98%) .
  • Validate biological models (e.g., cell line authentication, pathogen strain verification) .
  • Perform structure-activity relationship (SAR) studies to isolate active pharmacophores .

Q. What computational methods support mechanistic studies of this compound?

  • Molecular docking to predict binding affinities with target proteins (e.g., kinases, DNA topoisomerases) .
  • DFT calculations to analyze electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
  • MD simulations to study dynamic interactions in biological environments .

Q. How should environmental fate and toxicity be evaluated for this compound?

Follow long-term ecological risk assessment frameworks:

  • Measure physicochemical properties (logP, solubility) to predict environmental distribution .
  • Conduct biotic/abiotic degradation studies (e.g., hydrolysis, photolysis) under simulated natural conditions .
  • Use multi-trophic assays (e.g., Daphnia magna, algae) to assess ecotoxicity .

Q. What strategies improve selectivity in structural analogs of this compound?

  • Introduce steric hindrance (e.g., bulky substituents) to reduce off-target interactions .
  • Modify electronic profiles (e.g., electron-withdrawing groups) to enhance target binding .
  • Employ prodrug approaches for site-specific activation .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Screen solvents (e.g., DMF/EtOH mixtures) via vapor diffusion .
  • Adjust temperature gradients (4°C to RT) to control nucleation rates .
  • Use seeding techniques with pre-formed microcrystals to improve crystal quality .

Methodological Notes

  • Safety : Handle chlorinated/fluorinated intermediates in fume hoods with PPE (gloves, goggles) .
  • Data Validation : Cross-verify spectral data with published analogs (e.g., pyrazolo[4,3-d]pyrimidines) .
  • Statistical Design : Use randomized block designs for biological assays to minimize confounding variables .

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